Cas no 2680758-61-4 (benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate)

benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate 化学的及び物理的性質
名前と識別子
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- benzyl N-[5-chloro-6-(hydroxymethyl)pyridin-2-yl]carbamate
- EN300-28288759
- 2680758-61-4
- benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate
-
- インチ: 1S/C14H13ClN2O3/c15-11-6-7-13(16-12(11)8-18)17-14(19)20-9-10-4-2-1-3-5-10/h1-7,18H,8-9H2,(H,16,17,19)
- InChIKey: DFURBEOXWYCACX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=NC=1CO)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 292.0614700g/mol
- どういたいしつりょう: 292.0614700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 71.4Ų
benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288759-0.5g |
benzyl N-[5-chloro-6-(hydroxymethyl)pyridin-2-yl]carbamate |
2680758-61-4 | 95.0% | 0.5g |
$1385.0 | 2025-03-19 | |
Enamine | EN300-28288759-1g |
benzyl N-[5-chloro-6-(hydroxymethyl)pyridin-2-yl]carbamate |
2680758-61-4 | 1g |
$1442.0 | 2023-09-08 | ||
Enamine | EN300-28288759-10g |
benzyl N-[5-chloro-6-(hydroxymethyl)pyridin-2-yl]carbamate |
2680758-61-4 | 10g |
$6205.0 | 2023-09-08 | ||
Enamine | EN300-28288759-0.25g |
benzyl N-[5-chloro-6-(hydroxymethyl)pyridin-2-yl]carbamate |
2680758-61-4 | 95.0% | 0.25g |
$1328.0 | 2025-03-19 | |
Enamine | EN300-28288759-5g |
benzyl N-[5-chloro-6-(hydroxymethyl)pyridin-2-yl]carbamate |
2680758-61-4 | 5g |
$4184.0 | 2023-09-08 | ||
Enamine | EN300-28288759-0.1g |
benzyl N-[5-chloro-6-(hydroxymethyl)pyridin-2-yl]carbamate |
2680758-61-4 | 95.0% | 0.1g |
$1269.0 | 2025-03-19 | |
Enamine | EN300-28288759-2.5g |
benzyl N-[5-chloro-6-(hydroxymethyl)pyridin-2-yl]carbamate |
2680758-61-4 | 95.0% | 2.5g |
$2828.0 | 2025-03-19 | |
Enamine | EN300-28288759-5.0g |
benzyl N-[5-chloro-6-(hydroxymethyl)pyridin-2-yl]carbamate |
2680758-61-4 | 95.0% | 5.0g |
$4184.0 | 2025-03-19 | |
Enamine | EN300-28288759-0.05g |
benzyl N-[5-chloro-6-(hydroxymethyl)pyridin-2-yl]carbamate |
2680758-61-4 | 95.0% | 0.05g |
$1212.0 | 2025-03-19 | |
Enamine | EN300-28288759-10.0g |
benzyl N-[5-chloro-6-(hydroxymethyl)pyridin-2-yl]carbamate |
2680758-61-4 | 95.0% | 10.0g |
$6205.0 | 2025-03-19 |
benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamateに関する追加情報
Professional Introduction to Benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate (CAS No. 2680758-61-4)
Benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate, with the chemical formula C14H14ClN2O3, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its unique CAS number 2680758-61-4, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structure of this molecule incorporates several key functional groups, including a benzyl moiety, a N-substituted carbamate, and a pyridine ring with chloro and hydroxymethyl substituents, which contribute to its diverse chemical properties and reactivity.
The benzyl group in Benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate plays a crucial role in modulating the pharmacokinetic behavior of the compound. Benzyl groups are commonly used in pharmaceuticals due to their ability to enhance solubility and stability, making them ideal for drug formulation. Additionally, the presence of a carbamate group at the nitrogen position introduces a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological activities.
The pyridine ring is another critical feature of this compound, providing a scaffold that can interact with biological targets such as enzymes and receptors. The chloro substituent at the 5-position of the pyridine ring enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, which is valuable for medicinal chemistry applications. On the other hand, the hydroxymethyl group at the 6-position introduces hydrophilicity, contributing to water solubility and potentially influencing metabolic pathways.
Recent research in pharmaceutical chemistry has highlighted the importance of multifunctional compounds like Benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate. These compounds often exhibit synergistic effects when combined with other therapeutic agents, leading to improved efficacy and reduced side effects. For instance, studies have shown that pyridine derivatives can serve as inhibitors or activators of various enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.
In particular, the carbamate moiety has been extensively studied for its potential as an intermediate in the synthesis of bioactive molecules. Carbamates are known for their ability to form stable covalent bonds with biological targets, making them useful in drug design. The benzyl N-substituted carbamate group in this compound provides a versatile platform for further functionalization, allowing chemists to explore new chemical spaces and discover novel pharmacophores.
The hydroxymethyl group in Benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate also offers opportunities for chemical modification. Hydroxymethyl groups can participate in various reactions such as etherification or oxidation, leading to the synthesis of more complex derivatives. These modifications can be tailored to enhance specific biological activities or improve pharmacokinetic properties, making this compound a valuable starting point for drug discovery programs.
Current research trends indicate that compounds with pyridine scaffolds are increasingly being explored for their potential in treating various diseases. Pyridine derivatives have shown promise in targeting enzymes such as kinases and phosphodiesterases, which are implicated in numerous pathological processes. The chloro and hydroxymethyl substituents on the pyridine ring in Benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate may play a role in modulating enzyme activity by influencing binding affinity and selectivity.
Furthermore, the benzyl group can be used to link this compound to other pharmacophores or biomolecules through click chemistry reactions such as azide-alkyne cycloaddition. This approach allows for rapid and efficient synthesis of conjugates that can be used in drug delivery systems or as probes for biochemical assays. The versatility of Benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate makes it an attractive candidate for interdisciplinary research involving medicinal chemistry, materials science, and biotechnology.
In conclusion, Benzyl N-5-chloro-6-(hydroxymethyl)pyridin-2-ylcarbamate (CAS No. 2680758-61-4) is a multifunctional compound with significant potential in pharmaceutical applications. Its unique structural features, including the benzyl, N-substituted carbamate, chloro-substituted pyridine ring, and hydroxymethyl group, make it a valuable scaffold for drug discovery and development. Recent advancements in medicinal chemistry highlight its importance as a building block for novel therapeutic agents targeting various diseases.
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